molecular formula C13H20Cl2N2 B8242741 2-methyl-3,4-dihydrospiro[isoquinoline-1,3'-pyrrolidine] dihydrochloride

2-methyl-3,4-dihydrospiro[isoquinoline-1,3'-pyrrolidine] dihydrochloride

Cat. No.: B8242741
M. Wt: 275.21 g/mol
InChI Key: BZYWHNUDLWEVSX-UHFFFAOYSA-N
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Description

2-Methylspiro[3,4-dihydroisoquinoline-1,3’-pyrrolidine];dihydrochloride is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and pharmacology. The spirocyclic framework imparts distinct chemical and biological properties, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylspiro[3,4-dihydroisoquinoline-1,3’-pyrrolidine];dihydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the Bischler-Napieralski reaction is often employed to form the dihydroisoquinoline core, followed by spirocyclization to introduce the spiro center . The reaction conditions usually involve the use of strong acids or bases, elevated temperatures, and specific catalysts to drive the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. Purification methods, including recrystallization and chromatography, are crucial to obtain the desired dihydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

2-Methylspiro[3,4-dihydroisoquinoline-1,3’-pyrrolidine];dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions often involve solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions .

Major Products

The major products formed from these reactions include various substituted isoquinolines, tetrahydroisoquinolines, and spirocyclic derivatives. These products can exhibit different biological activities and chemical properties, making them valuable for further research and development .

Scientific Research Applications

2-Methylspiro[3,4-dihydroisoquinoline-1,3’-pyrrolidine];dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methylspiro[3,4-dihydroisoquinoline-1,3’-pyrrolidine];dihydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes and receptors with high affinity, modulating their activity. This interaction can influence various cellular pathways, including signal transduction and gene expression . The compound’s ability to cross the blood-brain barrier also makes it a candidate for neurological research .

Comparison with Similar Compounds

Properties

IUPAC Name

2-methylspiro[3,4-dihydroisoquinoline-1,3'-pyrrolidine];dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2.2ClH/c1-15-9-6-11-4-2-3-5-12(11)13(15)7-8-14-10-13;;/h2-5,14H,6-10H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZYWHNUDLWEVSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC=CC=C2C13CCNC3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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